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Compound of Interest

Compound Name: Tibenelast Sodium

Cat. No.: B1683149

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on Tibenelast Sodium is compiled from limited publicly
available data. Extensive pharmacological and clinical details for this compound are not readily
accessible, suggesting it may not have progressed significantly through clinical development.
This document summarizes the available scientific literature to provide a concise overview.

Introduction

Tibenelast Sodium, also known as LY186655, has been identified as a phosphodiesterase
(PDE) inhibitor.[1] The phosphodiesterase family of enzymes are crucial regulators of
intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (CAMP) and
cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, PDE inhibitors
increase the intracellular concentrations of these second messengers, leading to a variety of
cellular responses. This class of drugs has been explored for therapeutic applications in a
range of diseases, including respiratory conditions like asthma and chronic obstructive
pulmonary disease (COPD), as well as cardiovascular and inflammatory disorders. The
available data on Tibenelast Sodium is primarily from a single clinical study conducted in
1993.

Mechanism of Action

Tibenelast Sodium functions as a phosphodiesterase inhibitor.[1] The specific isoforms of the
PDE enzyme that Tibenelast Sodium targets have not been detailed in the available literature.
In general, non-specific PDE inhibition leads to an increase in intracellular cyclic AMP (cCAMP)
and/or cyclic GMP (cGMP) levels. This elevation in second messengers can trigger a cascade
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of downstream effects depending on the cell type. For instance, in smooth muscle cells,
increased cAMP levels typically lead to relaxation, which is the basis for the use of PDE
inhibitors in respiratory and vascular diseases.
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Caption: General signaling pathway of a non-specific phosphodiesterase inhibitor like
Tibenelast Sodium.

Pharmacological Data

The primary source of pharmacological data for Tibenelast Sodium is a study by
Schwertschlag et al. (1993).[1] This study investigated the effects of Tibenelast Sodium on
isoproterenol-induced changes in heart rate in healthy male volunteers.

~linical Stud

Parameter Placebo Theophylline Tibenelast Sodium

Shift in Isoproterenol
-2.4 + 1.8 (leftward, p -3.7 £ 1.9 (leftward, p

Dose-Response 2.6 £ 2.2 (rightward)
<0.05) <0.02)

Curve (ng 1SO/kg/min)

Data from
Schwertschlag et al.,
1993.[1]
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The study demonstrated that both Tibenelast and theophylline, another phosphodiesterase
inhibitor, enhanced the heart rate response to isoproterenol infusion.[1] This is indicated by a
leftward shift in the dose-response curve, meaning a lower dose of isoproterenol was needed
to achieve the same increase in heart rate. Interestingly, the study reported that norepinephrine
and cAMP levels were not significantly different across the treatment groups.[1]

Experimental Protocols

Details of the experimental protocols from the key cited study are limited in the publicly
available abstract. However, based on the abstract, the following can be inferred:

Schwertschlag et al. (1993) Study Design

A workflow for the clinical trial can be conceptualized as follows:
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Caption: Conceptual workflow of the clinical study by Schwertschlag et al. (1993).

Methodology Summary: The study was a controlled clinical trial involving healthy male
volunteers. The effects of Tibenelast, theophylline, and a placebo on isoproterenol-induced
changes in heart rate, CAMP, and norepinephrine levels were examined. Heart rate responses
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to varying doses of isoproterenol were analyzed using linear regression to determine shifts in
the dose-response curve.[1]

Conclusion

Tibenelast Sodium is a phosphodiesterase inhibitor with demonstrated pharmacological
activity in a human clinical trial, where it was shown to potentiate isoproterenol-induced
increases in heart rate.[1] However, the lack of further published preclinical or clinical studies
limits a comprehensive understanding of its pharmacological profile, including its selectivity for
PDE subtypes, its full range of pharmacodynamic effects, and its pharmacokinetic properties.
The limited available data suggests that its development may have been discontinued. Further
research would be necessary to fully characterize the therapeutic potential of Tibenelast
Sodium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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